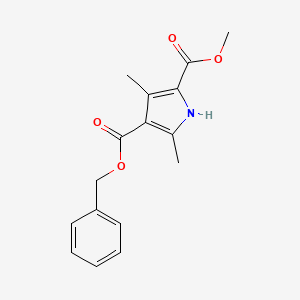

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then subjected to alkylation with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

化学反应分析

Selective Mono-Reduction with DIBAH

The compound undergoes site-selective mono-reduction when treated with diisobutylaluminum hydride (DIBAH). Key findings include:

-

Reaction Conditions : 3 equivalents of DIBAH in toluene at 0°C .

-

Product : A mono-alcohol derivative forms via reduction of one ester group (typically the 4-position) .

-

Mechanistic Insight :

Influence of Substituents on Reactivity

The benzyl and methyl ester groups modulate reactivity through electronic and steric effects:

-

Benzyl Group (4-position) :

-

Methyl Group (2-position) :

Comparative Reactivity of Pyrrole Dicarboxylates

The compound’s reactivity differs significantly from structurally related pyrrole derivatives:

Limitations and Competing Pathways

科学研究应用

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A precursor in the synthesis of the target compound.

2,4-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.

Pyrrolopyrazine derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, exhibiting diverse biological activities.

Uniqueness

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the presence of multiple methyl groups can influence its reactivity and stability.

生物活性

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17N2O4

- Molecular Weight : Approximately 287.31 g/mol

- CAS Number : Not specifically listed but related to pyrrole derivatives.

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures to 4-benzyl pyrroles showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL , indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. For instance, compounds similar to 4-benzyl 2-methyl pyrroles have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported an IC50 value of 30 µM against breast cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

The biological activity of pyrrole derivatives is often attributed to their ability to interact with cellular targets, leading to disruption of vital processes in microbial and cancer cells. The proposed mechanisms include:

- Inhibition of DNA synthesis

- Disruption of cell membrane integrity

- Interference with metabolic pathways

Case Study 1: Antibacterial Efficacy

In a laboratory study conducted on various pyrrole derivatives, including the target compound, researchers found that the compound exhibited a notable reduction in bacterial growth in a dose-dependent manner. This study emphasized the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Anticancer Properties

Another significant study focused on the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent.

属性

CAS 编号 |

1438020-52-0 |

|---|---|

分子式 |

C16H17NO4 |

分子量 |

287.31 g/mol |

IUPAC 名称 |

4-O-benzyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C16H17NO4/c1-10-13(11(2)17-14(10)16(19)20-3)15(18)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3 |

InChI 键 |

YNLNRZQEUCCPOH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。